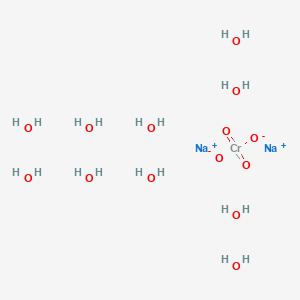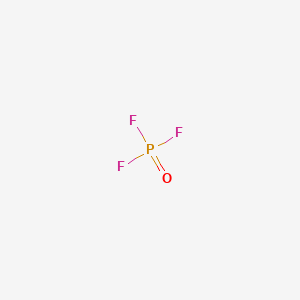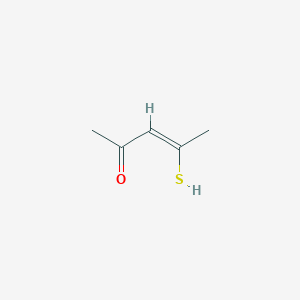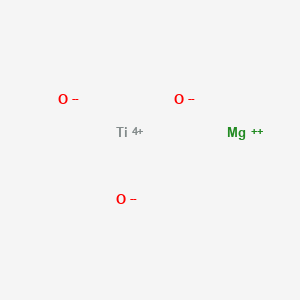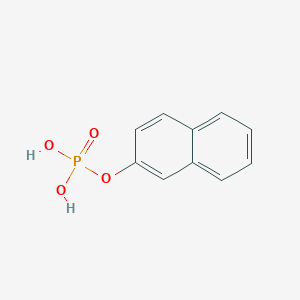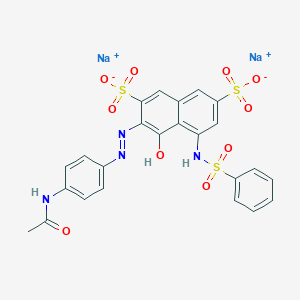
8-Phenyloctan-1-ol
Übersicht
Beschreibung
It is used as a building block for synthesis . The molecular formula of 8-Phenyloctan-1-ol is C14H22O .
Molecular Structure Analysis
The molecular formula of 8-Phenyloctan-1-ol is C14H22O . The average mass is 206.324 Da and the monoisotopic mass is 206.167068 Da .
Physical And Chemical Properties Analysis
8-Phenyloctan-1-ol has a molecular weight of 206.32 g/mol . It is a colorless liquid . The density is 0.9±0.1 g/cm , and the boiling point is 324.5±21.0 °C at 760 mmHg . The surface tension is 36.9±3.0 dyne/cm , and the molar volume is 218.8±3.0 cm .
Wissenschaftliche Forschungsanwendungen
Chromatography and Mass Spectrometry
8-Phenyloctan-1-ol can be used in Chromatography and Mass Spectrometry applications . It can be used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Synthesis Building Block
It is often used in the synthesis of various organic compounds .
Intermediates and Reagents
This compound is also used as an intermediate and reagent in various chemical reactions . It plays a crucial role in the production of other chemicals .
Solvent Properties
8-Phenyloctan-1-ol has solvent properties and can be dissolved in chloroform . This makes it useful in various laboratory and industrial processes .
Storage and Handling
The compound is stable for at least 2 years after receipt when stored at -20°C . It should be protected from light and moisture .
Safety and Hazards
8-Phenyloctan-1-ol can cause skin irritation and serious eye irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and consult a physician . If inhaled or swallowed, it is advised to move the person into fresh air or rinse the mouth with water, and consult a physician .
Wirkmechanismus
Target of Action
This compound is a primary alcohol and is often used as a building block for synthesis .
Pharmacokinetics
Its octanol-water partition coefficient (log kow) is estimated to be 451 , suggesting it is relatively lipophilic and could potentially cross biological membranes.
Action Environment
It is recommended to be stored at -20°c and protected from light and moisture to maintain its stability .
Eigenschaften
IUPAC Name |
8-phenyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIGATOGROSKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333734 | |
| Record name | 8-phenyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyloctan-1-ol | |
CAS RN |
10472-97-6 | |
| Record name | 8-phenyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

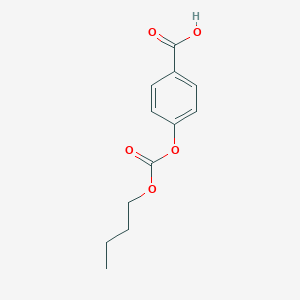
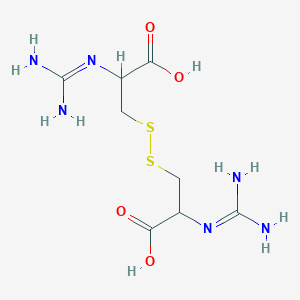
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)

